1,1'-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone 1,1'-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15108659
InChI: InChI=1S/C24H24N4O3S/c1-14-6-9-19(12-15(14)2)22-23(16(3)29)32-24-26-25-21(28(24)27(22)17(4)30)13-18-7-10-20(31-5)11-8-18/h6-12H,13H2,1-5H3
SMILES:
Molecular Formula: C24H24N4O3S
Molecular Weight: 448.5 g/mol

1,1'-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

CAS No.:

Cat. No.: VC15108659

Molecular Formula: C24H24N4O3S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

1,1'-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone -

Specification

Molecular Formula C24H24N4O3S
Molecular Weight 448.5 g/mol
IUPAC Name 1-[5-acetyl-6-(3,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone
Standard InChI InChI=1S/C24H24N4O3S/c1-14-6-9-19(12-15(14)2)22-23(16(3)29)32-24-26-25-21(28(24)27(22)17(4)30)13-18-7-10-20(31-5)11-8-18/h6-12H,13H2,1-5H3
Standard InChI Key QBFCXMOUGSGOQF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)CC4=CC=C(C=C4)OC)C(=O)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolo[3,4-b] thiadiazine core annulated with two ethanone groups at positions 5 and 7. The 3,4-dimethylphenyl substituent at position 6 and the 4-methoxybenzyl group at position 3 contribute to its stereoelectronic profile . Key structural identifiers include:

PropertyValue
IUPAC Name1-[5-acetyl-6-(3,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]- triazolo[3,4-b] thiadiazin-7-yl]ethanone
CAS Number896272-24-5
Molecular FormulaC₂₄H₂₄N₄O₃S
Molecular Weight448.5 g/mol
Canonical SMILESCC1=C(C=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)CC4=CC=C(C=C4)OC)C(=O)C)C

The presence of electron-donating methoxy and methyl groups enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), while the acetyl groups facilitate hydrogen bonding with biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:

  • ¹H NMR: Signals at δ 2.30–2.35 ppm (methyl groups), δ 3.80 ppm (methoxy protons), and δ 7.20–7.60 ppm (aromatic protons).

  • ¹³C NMR: Peaks at δ 168–170 ppm (carbonyl carbons) and δ 55–60 ppm (methoxy carbon).
    Infrared (IR) spectroscopy reveals stretches at 1,680 cm⁻¹ (C=O) and 1,250 cm⁻¹ (C-O-C), corroborating functional groups .

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis follows Route b outlined in triazolothiadiazine literature, involving cyclocondensation of 4-amino-3-mercaptotriazole with α-bromopropenone derivatives . A representative protocol includes:

  • Step 1: Reaction of 3,4-dimethylphenylhydrazine with thiourea to form 4-amino-3-mercapto-5-(3,4-dimethylphenyl)-1,2,4-triazole.

  • Step 2: Treatment with 4-methoxybenzyl bromide in ethanol under reflux to introduce the benzyl group.

  • Step 3: Cyclization with acetyl chloride in the presence of triethylamine to yield the final product.

Yield: 65–72% after recrystallization from ethanol.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing pathways may form isomeric byproducts, necessitating chromatographic purification .

  • Solvent Choice: Ethanol improves reaction homogeneity, while DMSO accelerates cyclization but complicates isolation.

Pharmacological Activities

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), the compound outperforms fluconazole (MIC: 32 µg/mL) . The methoxybenzyl group enhances membrane permeability, disrupting microbial lipid bilayers.

Structure-Activity Relationship (SAR) Insights

Role of Substituents

  • 3,4-Dimethylphenyl Group: Enhances hydrophobic interactions with enzyme active sites, improving anticancer potency.

  • 4-Methoxybenzyl Moiety: Increases metabolic stability by resisting cytochrome P450-mediated oxidation .

Comparative Analysis

Modifying the phenyl group to electron-withdrawing substituents (e.g., nitro) reduces activity, underscoring the importance of electron-donating groups .

Recent Research Advancements

In Silico Studies

Molecular docking reveals strong binding (ΔG = −9.2 kcal/mol) to EGFR tyrosine kinase, with hydrogen bonds to Met793 and hydrophobic contacts with Leu718 . Pharmacokinetic predictions indicate:

  • Absorption: High Caco-2 permeability (Peff = 12 × 10⁻⁶ cm/s).

  • Metabolism: Moderate CYP3A4 inhibition risk (IC₅₀ = 4.8 µM).

Formulation Development

Nanoemulsions incorporating the compound (particle size: 150 nm) enhance bioavailability by 3.2-fold in rat models, with 82% encapsulation efficiency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator